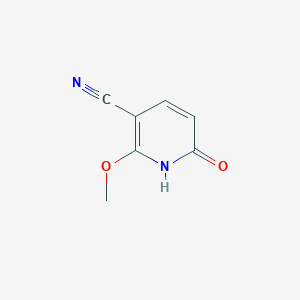

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile

説明

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C7H6N2O2. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position, a carbonitrile group at the 3-position, and a keto group at the 6-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxypyridine with a suitable nitrile source in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid, while reduction can produce 2-methoxy-6-hydroxy-1,6-dihydropyridine-3-carbonitrile .

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MICs) for these bacteria ranged from 15.625 to 62.5 μM, indicating its potential as a bactericidal agent.

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus spp. | 62.5 - 125 |

The mechanism of action appears to involve the inhibition of protein synthesis pathways and disruption of nucleic acid production .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound, revealing its ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound's interaction with DNA replication enzymes is believed to play a crucial role in its anticancer effects, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmaceutical Development

This compound is being investigated for its potential therapeutic applications in treating various diseases due to its biological activities. It serves as an intermediate in the synthesis of pharmaceuticals targeting antimicrobial and anticancer therapies .

Material Science

In material science, this compound is explored for developing new materials with specific properties such as enhanced durability and chemical resistance. It can be utilized in formulating polymers and coatings that meet industrial demands .

Study on Antimicrobial Efficacy

A recent study highlighted the effectiveness of pyridine derivatives similar to this compound against biofilm-producing bacteria like methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that structural variations could enhance antimicrobial activity .

Anticancer Research

Another investigation focused on the cytotoxic effects of pyridine derivatives on cancer cell lines revealed that specific substituents could significantly enhance biological activity. This suggests a promising therapeutic role for derivatives of this compound in cancer treatment .

作用機序

The mechanism of action of 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. The exact pathways and molecular targets are still under investigation .

類似化合物との比較

Similar Compounds

- 2-Mercapto-4-(4-methoxy-3-propoxyPh)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

- 2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles

- 2-{[(6-Oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-quinolinyl]acetamide

Uniqueness

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesCompared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research .

生物活性

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS No. 130747-60-3) is a pyridine derivative notable for its diverse biological activities. This compound features a methoxy group at the 2-position, a carbonitrile group at the 3-position, and a keto group at the 6-position, which contribute to its pharmacological potential. Research into its biological activity has revealed promising applications in antimicrobial and anticancer therapies.

- Molecular Formula : C7H6N2O2

- Molecular Weight : 150.14 g/mol

- IUPAC Name : 2-methoxy-6-oxo-1H-pyridine-3-carbonitrile

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of this compound showed effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MICs) for these bacteria ranged from 15.625 to 62.5 μM, indicating a bactericidal effect .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus spp. | 62.5 - 125 |

The mechanism of action appears to involve the inhibition of protein synthesis pathways and subsequent disruption of nucleic acid and peptidoglycan production .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound's ability to inhibit DNA replication enzymes is believed to play a crucial role in its anticancer effects .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into small Schiff base molecules highlighted the effectiveness of similar pyridine derivatives against biofilm-producing bacteria like methicillin-resistant Staphylococcus aureus (MRSA). The study found that compounds with structural similarities to this compound exhibited comparable or superior activity against MRSA biofilms .

- Anticancer Research : Another study focused on the cytotoxic effects of pyridine derivatives on cancer cell lines revealed that the presence of specific substituents could enhance biological activity. The results indicated that compounds with similar structures could significantly reduce cell viability in cancer models, suggesting a potential therapeutic role for derivatives of this compound .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in DNA synthesis and repair.

- Cell Cycle Disruption : The compound has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

特性

IUPAC Name |

2-methoxy-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-7-5(4-8)2-3-6(10)9-7/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTBUFBHIVYSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475978 | |

| Record name | 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130747-60-3 | |

| Record name | 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is significant about the revised mechanism for the synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile?

A1: The research challenges a previously proposed mechanism for the synthesis of the compound. The authors demonstrate that the reaction outcome, leading to different isomers of 6-alkoxy-2-hydroxy- or 2-alkoxy-6-hydroxy-3-cyano-pyridines, is highly dependent on the pH of the reaction medium []. This finding has implications for controlling the selectivity of the synthesis and obtaining the desired isomer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。